molecular formula C18H21FN4O2 B12241116 N-ethyl-3-({[6-(3-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide

N-ethyl-3-({[6-(3-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide

Cat. No.: B12241116
M. Wt: 344.4 g/mol
InChI Key: GLCMCFMUJRISTO-UHFFFAOYSA-N
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Description

N-ethyl-3-({[6-(3-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-({[6-(3-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridazine Ring: This step involves the formation of the pyridazine ring, which can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction.

    Coupling Reactions: The final step involves coupling the pyrrolidine and pyridazine rings with the fluorophenyl group under specific conditions, often using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-({[6-(3-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-3-({[6-(3-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-3-({[6-(4-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide: Similar structure but with a different position of the fluorine atom.

    N-ethyl-3-({[6-(3-chlorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

N-ethyl-3-({[6-(3-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and their spatial arrangement. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H21FN4O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-ethyl-3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C18H21FN4O2/c1-2-20-18(24)23-9-8-13(11-23)12-25-17-7-6-16(21-22-17)14-4-3-5-15(19)10-14/h3-7,10,13H,2,8-9,11-12H2,1H3,(H,20,24)

InChI Key

GLCMCFMUJRISTO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCC(C1)COC2=NN=C(C=C2)C3=CC(=CC=C3)F

Origin of Product

United States

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